6-Chloropyrazolo[1,5-A]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloropyrazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrazine family This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a pyrazine ring The presence of a chlorine atom at the 6th position of the pyrazole ring adds to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrazolo[1,5-A]pyrazine typically involves the reaction of 4-chloropyrazolo[1,5-A]pyrazines with various reagents. One common method involves the reaction of 4-chloropyrazolo[1,5-A]pyrazines with hydrazine hydrate in ethanol at room temperature, yielding 4-hydrazinylpyrazolo[1,5-A]pyrazines . These hydrazine derivatives can then be further reacted with compounds having one or two reactive sites, such as triethyl orthoformate, acetic anhydride, or ethyl chloroformate, to form the respective derivatives containing fused rings .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloropyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including substitution, oxidation, and reduction. The compound’s reactivity is largely influenced by the presence of the chlorine atom and the fused ring structure.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophilic substitution, where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form various derivatives.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyrazines, such as 4-hydrazinylpyrazolo[1,5-A]pyrazines and ethyl imidazo[1,5-A]pyrazolo[5,1-C]pyrazine-1-carboxylates .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-Chloropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its ability to act as an antagonist for vasopressin V1b receptors and inhibitors of HIV-1 integrase activity highlights its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C6H4ClN3 |
---|---|
Molekulargewicht |
153.57 g/mol |
IUPAC-Name |
6-chloropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H4ClN3/c7-6-4-10-5(3-8-6)1-2-9-10/h1-4H |
InChI-Schlüssel |
MQCHOYAOHYPOTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NC(=CN2N=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.